molecular formula C7H15NO2 B6202767 [3-(methylamino)oxan-3-yl]methanol CAS No. 1342450-33-2

[3-(methylamino)oxan-3-yl]methanol

Cat. No.: B6202767
CAS No.: 1342450-33-2
M. Wt: 145.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Methylamino)oxan-3-yl]methanol, also known as 3-MA, is an organic compound that has been studied extensively for its potential applications in scientific research. It is a derivative of oxan-3-ylmethanol, and its structural formula is CH3N(CH2)2OH. 3-MA is a small molecule inhibitor of autophagy, a process by which cells degrade and recycle their own components. It is used in research to study the role of autophagy in various diseases, and its potential therapeutic applications.

Mechanism of Action

[3-(methylamino)oxan-3-yl]methanol acts as an inhibitor of autophagy by blocking the activity of lysosomal enzymes, which are responsible for the breakdown of proteins and other cellular components. This inhibition of autophagy leads to an accumulation of damaged proteins and other cellular components, which can lead to cell death.
Biochemical and Physiological Effects
This compound has been found to inhibit the growth of cancer cells in vitro, and to reduce tumor growth in animal models. It has also been found to reduce inflammation and oxidative stress, and to protect against neurodegenerative diseases. In addition, this compound has been found to reduce the formation of amyloid plaques in the brain, which are associated with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

[3-(methylamino)oxan-3-yl]methanol has several advantages for laboratory experiments. It is a small molecule inhibitor of autophagy, which makes it easy to use in experiments. It is also relatively cheap and easy to synthesize. However, this compound can also have some limitations. It is not very stable in solution, and it can be toxic to cells at high concentrations.

Future Directions

Future research on [3-(methylamino)oxan-3-yl]methanol could focus on its potential therapeutic applications. For example, it could be explored as a potential treatment for cancer, neurodegenerative diseases, and chronic inflammation. In addition, further research could be done to investigate the mechanism of action of this compound, and to explore its potential use in drug delivery and drug resistance. Finally, research could be done to investigate the effects of this compound on other cellular processes, such as apoptosis and cell cycle regulation.

Synthesis Methods

[3-(methylamino)oxan-3-yl]methanol is synthesized by the reaction of 3-methylamino-1-propanol with formaldehyde in an acidic medium. The reaction is carried out at room temperature, and the resulting product is purified by recrystallization. The yield of this synthesis is typically in the range of 80-90%.

Scientific Research Applications

[3-(methylamino)oxan-3-yl]methanol is used in scientific research to study the role of autophagy in various diseases, including cancer, neurodegenerative diseases, and chronic inflammation. It is also used to study the effects of autophagy on cell metabolism and cell death. In addition, this compound has been used to study the role of autophagy in drug resistance and drug delivery.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '[3-(methylamino)oxan-3-yl]methanol' involves the reaction of 3-chloro-1-propanol with methylamine to form 3-(methylamino)propanol, which is then reacted with ethylene oxide to form [3-(methylamino)oxan-3-yl]methanol.", "Starting Materials": [ "3-chloro-1-propanol", "methylamine", "ethylene oxide" ], "Reaction": [ "Step 1: 3-chloro-1-propanol is reacted with excess methylamine in the presence of a base such as sodium hydroxide to form 3-(methylamino)propanol.", "Step 2: 3-(methylamino)propanol is then reacted with ethylene oxide in the presence of a catalyst such as potassium hydroxide to form [3-(methylamino)oxan-3-yl]methanol." ] }

1342450-33-2

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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